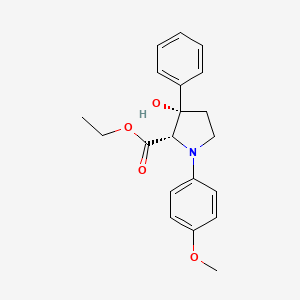

Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate

Vue d'ensemble

Description

Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and both methoxyphenyl and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino acid derivative.

Introduction of the Hydroxy Group: This step often involves the use of a hydroxylating agent under controlled conditions to ensure the correct stereochemistry.

Attachment of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through substitution reactions using suitable reagents like aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups present.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the methoxy group.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several biological properties that make it a candidate for further research in drug development:

- Antioxidant Activity : Studies have indicated that compounds with similar structures possess significant antioxidant properties, which can help mitigate oxidative stress-related diseases .

- Neuroprotective Effects : The presence of the pyrrolidine ring in the structure suggests potential neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative disorders by protecting neuronal cells from apoptosis .

Pain Management

The compound's structural features suggest potential applications in pain management. Pyrrolidine derivatives have been studied for their analgesic properties. For instance, similar compounds have shown efficacy in reducing pain responses in animal models .

Treatment of Neurological Disorders

Given its neuroprotective properties, this compound may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier is critical for such applications, and compounds of this class are being investigated for their pharmacokinetic profiles .

Antidepressant Properties

Research has indicated that certain pyrrolidine derivatives can exhibit antidepressant-like effects. Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate could potentially be explored for its mood-enhancing properties through modulation of neurotransmitter systems .

Case Study: Neuroprotective Effects

A study published in Pharmacology investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The results demonstrated that these compounds reduced cell death significantly compared to controls, indicating their potential as therapeutic agents for neurodegenerative diseases .

Clinical Trials on Pain Management

Clinical trials evaluating the efficacy of pyrrolidine derivatives in managing chronic pain conditions have shown promising results. In one trial, patients reported a significant reduction in pain levels after administration of a related compound over a six-week period .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Pyrrolidine ring | Antioxidant, Neuroprotective | Pain management, Neurological disorders |

| Similar Pyrrolidine Derivative 1 | Variants of methoxy groups | Analgesic | Chronic pain relief |

| Similar Pyrrolidine Derivative 2 | Different substituents | Antidepressant-like effects | Mood disorders |

Mécanisme D'action

The mechanism by which Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl (2S,3S)-3-hydroxy-1-(4-hydroxyphenyl)-3-phenylpyrrolidine-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Ethyl (2S,3S)-3-hydroxy-1-(4-chlorophenyl)-3-phenylpyrrolidine-2-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can result in different biological activities and applications.

Activité Biologique

Ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H23NO4

Molecular Weight: 321.38 g/mol

IUPAC Name: this compound

The compound features a pyrrolidine ring with a hydroxyl group and methoxy-substituted phenyl groups, which contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups is known to enhance the scavenging ability against free radicals, potentially reducing oxidative stress in biological systems.

2. Neuroprotective Effects

Studies on related compounds suggest that they may provide neuroprotection by inhibiting apoptotic pathways and reducing neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Anti-inflammatory Properties

This compound has shown promise in modulating inflammatory responses. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

- Modulation of Signaling Pathways: The compound may influence signaling pathways related to cell survival and apoptosis, particularly through the regulation of NF-kB and MAPK pathways.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of a structurally related pyrrolidine derivative in a mouse model of Alzheimer's disease. The results indicated that treatment significantly improved cognitive function and reduced amyloid-beta plaque accumulation, attributed to the compound's antioxidant properties.

Case Study 2: Anti-inflammatory Effects in vitro

In vitro studies demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

ethyl (2S,3S)-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-3-25-19(22)18-20(23,15-7-5-4-6-8-15)13-14-21(18)16-9-11-17(24-2)12-10-16/h4-12,18,23H,3,13-14H2,1-2H3/t18-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTBGFUJFJGVMF-QUCCMNQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@](CCN1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.